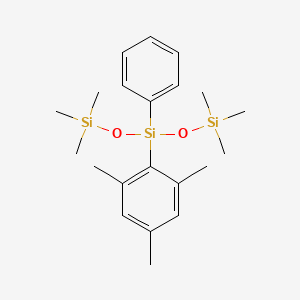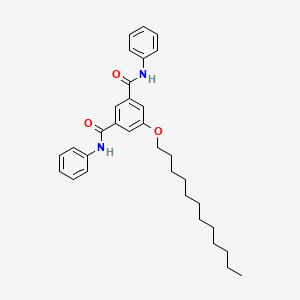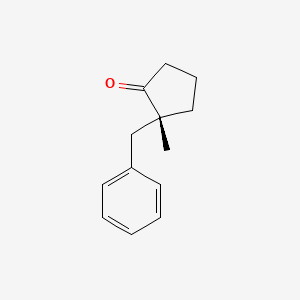
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- is an organic compound with the molecular formula C13H16O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with a suitable benzylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of the benzylating agent to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques such as distillation and chromatography ensures the isolation of the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
Wirkmechanismus
The mechanism of action of Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the ketone group and the benzyl substituent. These functional groups can participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- can be compared with other similar compounds such as:
Cyclopentanone: Lacks the methyl and benzyl substituents, making it less complex and less reactive.
2-Methylcyclopentanone: Contains a methyl group but lacks the benzyl substituent, resulting in different reactivity and applications.
2-Phenylcyclopentanone: Contains a phenyl group but lacks the methyl substituent, leading to variations in chemical behavior.
Eigenschaften
CAS-Nummer |
831170-19-5 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
(2R)-2-benzyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C13H16O/c1-13(9-5-8-12(13)14)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
NHGVUGDAXXKYON-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@@]1(CCCC1=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1(CCCC1=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


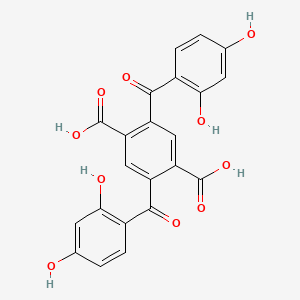
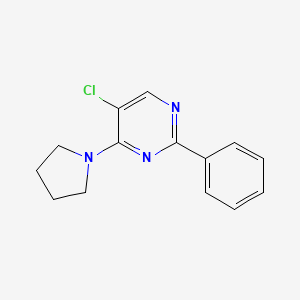




![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
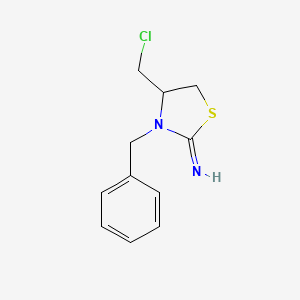

![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
